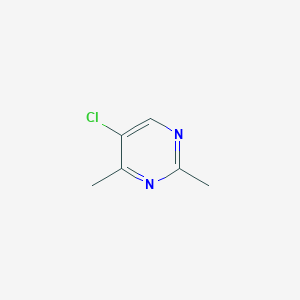

5-Chloro-2,4-dimethylpyrimidine

Description

Significance of Pyrimidine (B1678525) Derivatives in Chemical Science

The pyrimidine ring system is a fundamental heterocyclic scaffold of immense importance in chemical and biological sciences. As a core component of the nucleobases cytosine, thymine, and uracil, pyrimidines are integral to the structure of DNA and RNA. nih.gov This natural prevalence has established the pyrimidine motif as a "privileged scaffold" in medicinal chemistry, inspiring the development of a vast array of synthetic derivatives with diverse therapeutic applications. nih.gov

Pyrimidine derivatives are key constituents in numerous pharmaceuticals, exhibiting a wide spectrum of biological activities. acs.org Notable examples include the anticancer drug 5-fluorouracil, the antiviral agents zidovudine (B1683550) (an anti-HIV drug) and idoxuridine, and antibacterial drugs like trimethoprim. researchgate.net The pyrimidine core is also found in vitamins such as thiamine (B1217682) (B1) and riboflavin (B1680620) (B2), as well as in barbiturates used as sedatives and anticonvulsants. nih.govwikipedia.org The versatility of the pyrimidine ring allows for extensive functionalization, enabling chemists to modulate the steric and electronic properties of the molecule to achieve desired biological effects. acs.orgresearchgate.net Consequently, the synthesis and modification of pyrimidine derivatives remain an active and vital area of research in the quest for new therapeutic agents and functional materials. researchgate.netacs.org

Overview of 5-Chloro-2,4-dimethylpyrimidine Research Landscape

While the broader family of halogenated pyrimidines is well-explored, the research landscape for the specific isomer This compound is notably sparse in publicly accessible scientific literature. Much of the documented research on chlorodimethylpyrimidines focuses on isomers such as 2-chloro-4,6-dimethylpyrimidine (B132427) and 4-chloro-2,6-dimethylpyrimidine, which are utilized as intermediates in the synthesis of fungicides, pesticides, and kinase inhibitors. nist.govsigmaaldrich.comsigmaaldrich.com The reactivity of chloro-substituents at the 2, 4, and 6 positions of the pyrimidine ring is well-documented, as these positions are activated toward nucleophilic substitution. acs.orgstackexchange.com

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2,4-dimethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-4-6(7)3-8-5(2)9-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEMUHPYWGGVSJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30503973 | |

| Record name | 5-Chloro-2,4-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30503973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75712-73-1 | |

| Record name | 5-Chloro-2,4-dimethylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75712-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2,4-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30503973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization

Synthetic Routes

A specific, documented synthetic route for 5-Chloro-2,4-dimethylpyrimidine has not been identified in a review of current literature. However, a plausible pathway can be proposed based on established methods for the synthesis of the parent scaffold and the subsequent halogenation of pyrimidine (B1678525) rings at the C-5 position.

The synthesis would likely proceed in two main steps:

Formation of 2,4-dimethylpyrimidine (B81748): The parent heterocycle, 2,4-dimethylpyrimidine , can be synthesized, although detailed procedures are not as common as for other substituted pyrimidines like its 2-amino or 2-hydroxy analogs. google.comchemicalbook.comnih.gov

Electrophilic Chlorination: The most common method for introducing a chlorine atom at the electron-rich C-5 position of a pyrimidine ring that lacks activating groups for nucleophilic substitution is through electrophilic halogenation. acs.orgN-Chlorosuccinimide (NCS) is a widely used reagent for this purpose, effectively chlorinating electron-rich aromatic and heteroaromatic rings. wikipedia.orgresearchgate.netorganic-chemistry.org The reaction of 2,4-dimethylpyrimidine with NCS, likely in a solvent such as acetic acid or a chlorinated solvent, would be the expected method to yield this compound. acs.org This type of C-5 chlorination has been successfully applied to various pyrimidine derivatives. nih.gov

Spectroscopic Properties

Comprehensive experimental spectroscopic data (such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound are not available in published literature. Characterization of this compound would be essential upon its synthesis to confirm its structure.

Table 1: Spectroscopic Data for this compound (Note: Experimental data is not currently available in the cited literature. This table serves as a template for future characterization.)

| Technique | Expected Features |

|---|---|

| ¹H NMR | Signals for two distinct methyl groups and one aromatic proton on the pyrimidine ring. |

| ¹³C NMR | Signals corresponding to the four unique carbon atoms of the pyrimidine ring and the two methyl carbons. |

| IR | Characteristic vibrations for C-H, C=N, and C-Cl bonds. |

| Mass Spec | A molecular ion peak corresponding to the exact mass of C₆H₇ClN₂. |

Crystallographic Data

There are no published reports on the single-crystal X-ray diffraction analysis of this compound. Therefore, detailed information regarding its solid-state structure, including unit cell parameters, bond lengths, and bond angles, is currently unknown.

Table 2: Crystallographic Data for this compound (Note: Experimental data is not currently available in the cited literature. This table serves as a template for future analysis.)

| Parameter | Value |

|---|---|

| Crystal System | Not Determined |

| Space Group | Not Determined |

Reactivity and Mechanistic Investigations of 5 Chloro 2,4 Dimethylpyrimidine

Nucleophilic Aromatic Substitution (SNAr) on Pyrimidine (B1678525) Ring Systems

The pyrimidine ring is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. The positions most prone to attack are C2, C4, and C6, which are ortho or para to the ring nitrogens. The chlorine atom at the C5 position of 5-chloro-2,4-dimethylpyrimidine is not at one of these highly activated positions, which influences its reactivity in SNAr reactions.

Amination Reactions of Halogenated Pyrimidines

The introduction of an amino group onto the pyrimidine core via amination of a halogenated precursor is a fundamental transformation in the synthesis of numerous biologically active compounds.

The rate and outcome of amination reactions on halogenated pyrimidines are governed by a combination of kinetic and steric factors. While specific kinetic data for the amination of this compound is not extensively documented, general principles of SNAr on pyrimidines provide valuable insights. The electron-donating methyl groups at the C2 and C4 positions in this compound can influence the reactivity of the C5-chloro group. These groups increase the electron density of the ring, which can slightly deactivate it towards nucleophilic attack compared to an unsubstituted chloropyrimidine.

Steric hindrance from the adjacent methyl groups can also play a significant role. The accessibility of the C5 position to an incoming nucleophile is reduced by the presence of the two flanking methyl groups. This steric congestion can decrease the rate of reaction, particularly with bulky amine nucleophiles. Studies on related substituted pyrimidines have shown that the steric bulk of both the pyrimidine substrate and the attacking amine can dramatically affect the reaction rate and even the regioselectivity of the substitution. capes.gov.brrsc.org For instance, the reaction of 2,4-dichloropyrimidines with an electron-withdrawing substituent at C5 shows a strong preference for substitution at the C4 position. nih.gov

| Reactant 1 | Reactant 2 | Product | Observations |

| Phenyl 2,4,6-trinitrophenyl ether | Aniline | 2,4,6-trinitrodiphenylamine | Reaction proceeds via a base-catalyzed pathway. capes.gov.br |

| Phenyl 2,4,6-trinitrophenyl ether | N-methylaniline | 4-nitrophenyl 2,4,6-trinitrophenyl ether | Reaction is significantly slower due to increased steric hindrance. capes.gov.brrsc.org |

| 2,4-dichloropyrimidine with C5 EWG | Tertiary amine | C2-substituted pyrimidine | Tertiary amines show excellent C2 selectivity. nih.gov |

Table 1: Examples of Steric and Electronic Effects in SNAr Reactions

The generally accepted mechanism for nucleophilic aromatic substitution on pyrimidines is the SNAr mechanism, which proceeds through a Meisenheimer-like intermediate. However, under certain conditions, particularly with strong nucleophiles like amide ions in liquid ammonia, an alternative mechanism known as the SN(ANRORC) mechanism can operate. wikipedia.orgacs.org ANRORC stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure.

In the context of a substituted pyrimidine, the SN(ANRORC) mechanism would involve the initial addition of the nucleophile to an unsubstituted carbon atom (e.g., C6), followed by the opening of the pyrimidine ring to form an open-chain intermediate. Subsequent ring closure with the expulsion of the leaving group from a different position leads to the final product. Isotope labeling studies have been instrumental in confirming the occurrence of this mechanism in various pyrimidine systems. wikipedia.org For example, the amination of 4-phenyl-6-bromopyrimidine has been shown to proceed via the SN(ANRORC) mechanism. wikipedia.org While there is no direct evidence for the SN(ANRORC) mechanism in the amination of this compound, its potential should be considered, especially under forcing reaction conditions with powerful nucleophiles. Studies on 5-bromo-4-t-butylpyrimidine have shown that cine-substitution can occur via an SN(ANRORC) mechanism, where the amino group adds to a different position than the one from which the bromide is displaced. researchgate.net

Carbon-Carbon and Carbon-Heteroatom Bond Forming Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds to the pyrimidine ring. nih.gov These reactions typically involve the coupling of a halogenated pyrimidine with an organoboron reagent in the presence of a palladium catalyst and a base.

The reactivity of this compound in Suzuki coupling reactions is influenced by the electronic nature of the pyrimidine ring and the position of the chloro substituent. The electron-deficient nature of the pyrimidine ring generally makes chloropyrimidines more reactive in Suzuki couplings compared to their benzene (B151609) analogues. However, the C5 position is less activated towards oxidative addition of palladium compared to the C2, C4, or C6 positions. Nevertheless, successful Suzuki couplings of 5-halopyrimidines have been reported. rsc.org For instance, 5-pyrimidylboronic acid has been synthesized and used in Suzuki cross-coupling reactions with various heteroaryl halides. rsc.org

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity in the Suzuki coupling of chloropyrimidines. mdpi.com While specific conditions for this compound are not widely reported, studies on related systems, such as 4,6-dichloropyrimidines, have demonstrated the feasibility of such transformations. mdpi.comdntb.gov.ua The use of electron-rich phosphine (B1218219) ligands can facilitate the oxidative addition of palladium to the C-Cl bond.

| Substrate | Coupling Partner | Catalyst System | Product |

| 4,6-Dichloropyrimidine | Arylboronic acid | Pd(OAc)2/PPh3/K3PO4 | 4,6-Diarylpyrimidine dntb.gov.ua |

| 5-Bromopyrimidine | Triisopropylborate | n-BuLi | 5-Pyrimidylboronic acid rsc.org |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh3)4/Na2CO3 | 2-Chloro-4-phenylpyrimidine mdpi.com |

Table 2: Examples of Suzuki Coupling Reactions with Halogenated Pyrimidines

Condensation and Alkylation Reactions

The methyl groups at the C2 and C4 positions of this compound can potentially undergo condensation reactions with suitable electrophiles, such as aldehydes and ketones, under basic or acidic conditions. These reactions would lead to the formation of styryl or related derivatives. Such condensations are a common strategy for functionalizing methyl-substituted heterocyclic compounds. The reactivity of the methyl groups is enhanced by the electron-withdrawing nature of the pyrimidine ring.

Alkylation reactions can occur at the ring nitrogen atoms of this compound. The lone pairs on the nitrogen atoms are nucleophilic and can react with alkyl halides or other alkylating agents to form quaternary pyrimidinium salts. The presence of two nitrogen atoms allows for the possibility of mono- or di-alkylation, depending on the reaction conditions and the stoichiometry of the alkylating agent.

Intramolecular Cyclization Pathways

Derivatives of this compound bearing appropriate functional groups can undergo intramolecular cyclization reactions to form fused heterocyclic systems. For instance, if a side chain containing a nucleophilic group is introduced at the C5 position (by displacing the chloro group) or at one of the methyl groups, it could potentially attack another position on the pyrimidine ring or an appended electrophilic center.

An example of a related intramolecular cyclization is the formation of pyridine-substituted pyrimidines through a pseudo-cyclization involving an intramolecular hydrogen bond. acs.org While not a covalent cyclization of the pyrimidine ring itself, it demonstrates how substituents can pre-organize the molecule for specific interactions. True intramolecular cyclizations often involve the formation of new rings by connecting two positions of the pyrimidine scaffold or a substituent to a ring atom. For instance, a substituent at C5 containing a nucleophile could potentially displace a leaving group at C4 (if present) to form a five-membered ring fused to the pyrimidine. The synthesis of various fused pyrimidines often relies on such intramolecular cyclization strategies. nih.gov

Derivatization Strategies and Chemical Transformations of this compound

The primary route for the derivatization of this compound involves nucleophilic aromatic substitution (SNAr). In this process, the chlorine atom at the C5 position, as well as the potential for activation of other positions, allows for the introduction of a wide array of functional groups. The pyrimidine ring's inherent electron deficiency, which is further modulated by the substituents, makes it susceptible to attack by nucleophiles.

Research on similarly substituted pyrimidines, such as 5-chloro-2,4,6-trifluoropyrimidine, has shown that nucleophilic attack is a viable strategy for functionalization. semanticscholar.org In these systems, the positions ortho and para to the ring nitrogens are activated towards substitution. For this compound, while the chlorine atom is at the 5-position, the methyl groups at the 2- and 4-positions can influence the reactivity of the entire ring system.

Derivatization can be achieved through reactions with various nucleophiles. For instance, treatment with amines, alkoxides, or thiolates can lead to the displacement of the chloro group, yielding the corresponding 5-amino, 5-alkoxy, or 5-thioether derivatives. The reaction conditions, such as temperature and the nature of the solvent and base, can be optimized to facilitate these transformations.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, represent a powerful strategy for creating carbon-carbon and carbon-nitrogen bonds at the 5-position. researchgate.net These methods allow for the introduction of aryl, heteroaryl, or alkyl groups, significantly expanding the molecular diversity accessible from this starting material.

A variety of derivatization strategies have been successfully applied to chloropyrimidine cores, leading to a diverse range of functionalized molecules. The following table summarizes some of the common chemical transformations and the types of derivatives that can be synthesized.

Interactive Data Table: Derivatization Reactions of Chloropyrimidines

| Nucleophile/Reagent Type | Resulting Derivative | Reaction Type |

| Amines (R-NH2) | Amino-pyrimidines | Nucleophilic Aromatic Substitution |

| Alcohols/Alkoxides (R-OH/R-O⁻) | Alkoxy-pyrimidines | Nucleophilic Aromatic Substitution |

| Thiols/Thiolates (R-SH/R-S⁻) | Thioether-pyrimidines | Nucleophilic Aromatic Substitution |

| Organoboronic acids (R-B(OH)2) | Aryl/Alkyl-pyrimidines | Suzuki Coupling |

| Amines (R2NH) | Amino-pyrimidines | Buchwald-Hartwig Amination |

| Cyanide (CN⁻) | Cyano-pyrimidines | Nucleophilic Aromatic Substitution |

Electrophilic Attack Susceptibility of Pyrimidine Ring Positions

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency generally deactivates the ring towards electrophilic aromatic substitution. The presence of an additional electron-withdrawing chloro group at the 5-position further diminishes the ring's nucleophilicity, making electrophilic attack challenging. byjus.com

Theoretical and experimental studies on haloarenes and other electron-poor heterocyclic systems provide insights into the expected reactivity. byjus.comstackexchange.com The general mechanism of electrophilic aromatic substitution involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. rsc.org For this compound, the formation of this intermediate would be energetically unfavorable due to the cumulative electron-withdrawing effects.

Computational studies using methods like Density Functional Theory (DFT) can provide a more quantitative picture of the electron distribution and the relative susceptibility of each ring position to electrophilic attack. veterinaria.org Such studies can calculate molecular properties like the electrostatic potential surface and frontier molecular orbital (HOMO-LUMO) energies to predict the most probable sites for electrophilic reactions. researchgate.net

Spectroscopic Characterization and Structural Elucidation of 5 Chloro 2,4 Dimethylpyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms within the 5-Chloro-2,4-dimethylpyrimidine molecule can be determined.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic proton and the two methyl groups. The chemical shifts of these protons are influenced by the electronic environment created by the pyrimidine (B1678525) ring and its substituents.

The lone proton at the C6 position of the pyrimidine ring is anticipated to appear as a singlet in the aromatic region of the spectrum. Its chemical shift would be downfield due to the deshielding effect of the electronegative nitrogen atoms in the heterocyclic ring. For comparison, in the related compound 2,4-dichloro-5-methylpyrimidine, the C6-H proton appears at a specific chemical shift that can serve as a reference point.

The two methyl groups at the C2 and C4 positions are also expected to appear as distinct singlets. The electronic effects of the adjacent nitrogen atoms and the chloro group will influence their precise chemical shift values. It is anticipated that these methyl signals will appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C6-H | ~8.0-8.5 | Singlet |

| C2-CH₃ | ~2.5-2.7 | Singlet |

| C4-CH₃ | ~2.4-2.6 | Singlet |

Note: These are estimated values based on the analysis of structurally similar compounds. The actual experimental values may vary depending on the solvent and other experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, six distinct signals are expected, corresponding to the six carbon atoms in the molecule.

The chemical shifts of the pyrimidine ring carbons (C2, C4, C5, and C6) are expected to be in the downfield region, characteristic of aromatic and heterocyclic systems. The carbons directly bonded to the electronegative nitrogen and chlorine atoms (C2, C4, and C5) will be significantly deshielded. The C5 carbon, bonded to the chlorine atom, is expected to show a chemical shift influenced by the halogen's inductive effect. The C2 and C4 carbons, attached to nitrogen atoms and methyl groups, will also have characteristic chemical shifts. The C6 carbon, bonded to a hydrogen atom, will likely be the most shielded of the ring carbons.

The carbon atoms of the two methyl groups (C2-CH₃ and C4-CH₃) will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~160-165 |

| C4 | ~165-170 |

| C5 | ~115-120 |

| C6 | ~150-155 |

| C2-CH₃ | ~20-25 |

| C4-CH₃ | ~15-20 |

Note: These are estimated values based on the analysis of structurally similar compounds. The actual experimental values may vary depending on the solvent and other experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, advanced 2D NMR techniques would be employed.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to identify any spin-spin coupling between protons. In this case, since all proton signals are expected to be singlets, no cross-peaks would be anticipated, confirming the absence of vicinal protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the C6-H proton signal to the C6 carbon signal and the methyl proton signals to their respective methyl carbon signals.

Vibrational Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various vibrational modes of the molecule.

C-H Vibrations: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the methyl groups will likely appear in the 2850-3000 cm⁻¹ range.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring will give rise to a series of characteristic sharp bands in the 1400-1600 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretching vibration is expected to appear as a strong absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.

Methyl Group Bending: The asymmetric and symmetric bending vibrations of the methyl groups would be observed around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850-3000 | Medium |

| C=N/C=C Ring Stretch | 1400-1600 | Strong-Medium |

| CH₃ Asymmetric Bend | ~1450 | Medium |

| CH₃ Symmetric Bend | ~1375 | Medium |

| C-Cl Stretch | 600-800 | Strong |

Note: These are predicted ranges based on characteristic group frequencies and data from similar pyrimidine derivatives.

Raman spectroscopy provides complementary information to FT-IR spectroscopy. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy would be valuable for observing the symmetric breathing vibrations of the pyrimidine ring, which often give a strong and sharp signal. The C-Cl stretch would also be observable in the Raman spectrum. By comparing the FT-IR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained, aiding in a comprehensive structural elucidation. The study of related substituted pyrimidines by Raman spectroscopy has shown that the ring breathing mode is sensitive to the nature and position of the substituents.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique used to study the electronic transitions within a molecule. For aromatic and heterocyclic compounds like pyrimidine derivatives, this method provides insights into the π-electron systems and the effects of various substituents on the electronic structure. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

In pyrimidine derivatives, the primary electronic transitions observed are typically π → π* and n → π* transitions. The π → π* transitions are generally high-energy and result in strong absorption bands, while the n → π* transitions, involving the non-bonding electrons of the nitrogen atoms, are of lower energy and weaker intensity.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Intensity |

| π → π | From bonding π to anti-bonding π orbitals | High |

| n → π | From non-bonding n to anti-bonding π orbitals | Low to Medium |

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. This phenomenon occurs when a molecule in an excited electronic state returns to its ground state by emitting a photon. It is a highly sensitive technique that can provide information about the molecular environment and excited-state dynamics.

The fluorescence properties of a compound are intrinsically linked to its electronic structure and the efficiency of non-radiative decay processes. Many pyrimidine derivatives are known to be weakly fluorescent or non-fluorescent due to efficient intersystem crossing or other non-radiative pathways that quench the fluorescent emission.

Specific experimental fluorescence data for this compound has not been reported in the available literature. To determine its fluorescence characteristics, including emission maxima and quantum yield, experimental measurements would be required. Such data would complement UV-Vis absorption studies, providing a more complete picture of the compound's photophysical behavior.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight of a compound and elucidating its structure through the analysis of fragmentation patterns.

For this compound (C₆H₇ClN₂), the molecular ion peak [M]⁺ would be expected to appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A characteristic feature for chlorine-containing compounds is the presence of an isotopic peak [M+2]⁺ at approximately one-third the intensity of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope. miamioh.edu

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for similar compounds involve the loss of substituents or parts of the heterocyclic ring. miamioh.edudocbrown.info For this compound, likely fragmentations would include the loss of a chlorine radical (Cl•), a methyl radical (CH₃•), or hydrogen cyanide (HCN).

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z | Description |

| [M]⁺ | [C₆H₇³⁵ClN₂]⁺ | 142.0 | Molecular Ion |

| [M+2]⁺ | [C₆H₇³⁷ClN₂]⁺ | 144.0 | Isotope peak due to ³⁷Cl |

| [M - Cl]⁺ | [C₆H₇N₂]⁺ | 107.1 | Loss of a chlorine atom |

| [M - CH₃]⁺ | [C₅H₄ClN₂]⁺ | 127.0 | Loss of a methyl group |

| [M - HCN]⁺ | [C₅H₆ClN]⁺ | 115.0 | Loss of hydrogen cyanide from the ring |

Note: The m/z values are nominal masses.

X-ray Crystallography and Solid-State Investigations

Single Crystal X-ray Diffraction for Molecular Geometry

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.govpreprints.org It provides precise measurements of bond lengths, bond angles, and torsion angles, allowing for the unambiguous elucidation of the molecular geometry.

While a specific crystal structure for this compound has not been reported, analysis of related pyrimidine derivatives provides a basis for what to expect. researchgate.netmdpi.com For instance, in the crystal structure of N-(2-Chloro-phenyl)-2-(4,6-dimethyl-pyrimidin-2-ylsulfanyl)acetamide, the pyrimidine ring geometry is detailed with high precision. nih.gov An SCXRD study of this compound would yield a crystallographic information file (CIF) containing all the data required to define its solid-state structure. This would include the unit cell dimensions, space group, and the precise coordinates of each atom in the molecule.

Table 3: Crystallographic Data Parameters Obtainable from SCXRD

| Parameter | Description | Example Data (Hypothetical) |

| Chemical formula | The elemental composition of the compound. | C₆H₇ClN₂ |

| Formula weight | The mass of one mole of the compound. | 142.59 g/mol |

| Crystal system | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | To be determined |

| Space group | The symmetry group of the crystal structure. | To be determined |

| Unit cell dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | To be determined |

| Z | The number of molecules in the unit cell. | To be determined |

| R-factor | A measure of the agreement between the crystallographic model and the data. | To be determined |

Analysis of Intermolecular Hydrogen Bonding Networks

Although this compound lacks strong hydrogen bond donors like O-H or N-H groups, it can participate in weaker C–H···N and C–H···Cl hydrogen bonds. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the methyl and pyrimidine C-H groups can act as donors. The chlorine atom can also function as a weak hydrogen bond acceptor. These interactions, though weaker than conventional hydrogen bonds, are crucial in stabilizing the crystal structure. researchgate.netiucr.org

Analysis of crystal structures of similar compounds, such as 4-amino-5-chloro-2,6-dimethylpyrimidinium salts, reveals complex hydrogen-bonding networks that include N-H···N, C-H···O, and C-H···S interactions, which form distinct motifs and link molecules into layers or three-dimensional networks. iucr.orgresearchgate.net A full crystallographic study of this compound would be necessary to identify and characterize the specific intermolecular contacts that govern its crystal packing.

π-Stacking and Other Non-Covalent Interactions in Crystal Lattices

In addition to π-stacking, other non-covalent forces are expected to be at play in the crystal lattice of this compound. These include hydrogen bonds, where the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors. Halogen bonding, a directional interaction involving the chlorine atom, may also contribute to the supramolecular assembly. Furthermore, weaker interactions such as van der Waals forces and dipole-dipole interactions will invariably influence the molecular packing. The interplay of these various non-covalent forces dictates the final three-dimensional architecture of the crystal.

While a specific crystal structure for this compound is not publicly available, analysis of related structures provides insight into the likely interactions. For instance, studies on other substituted pyrimidines have demonstrated the prevalence of π–π stacking and a variety of hydrogen bonding motifs in their crystal structures. researchgate.netrsc.org In similar chloropyrimidine derivatives, C—Cl⋯π interactions have also been observed, highlighting the potential for the chlorine atom to participate in directional non-covalent bonds. researchgate.net

To illustrate the typical distances and geometries of these interactions, the following table presents hypothetical data based on observations from closely related pyrimidine structures.

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) |

| π-Stacking | Pyrimidine Ring | Pyrimidine Ring | 3.4 - 3.8 | - |

| Hydrogen Bonding | C-H | N | 2.2 - 2.8 | 150 - 170 |

| Halogen Bonding | C-Cl | N/O | 3.0 - 3.5 | 160 - 175 |

This table presents expected ranges for non-covalent interactions in the crystal lattice of this compound based on data from analogous compounds.

Tautomerism in the Solid State

Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton, is a well-documented feature of many heterocyclic compounds, including pyrimidines. ias.ac.in For pyrimidine derivatives, the most common form of tautomerism is the keto-enol or amino-imino type, depending on the nature of the substituents. In the solid state, one tautomer is typically favored and is "locked" into the crystal lattice.

For this compound, the primary structure is generally considered to be the most stable form. However, the potential for prototropic tautomerism, involving the migration of a proton between the nitrogen atoms of the pyrimidine ring or between a nitrogen atom and a substituent, cannot be entirely ruled out, especially under specific crystalline conditions or in the presence of co-formers. The electronic effects of the chloro and methyl substituents can influence the relative stability of potential tautomers. nih.gov

While experimental evidence for tautomerism in the solid state for this compound is not available, studies on related pyrimidinone systems have shown that the keto-enol equilibrium can be influenced by the crystalline environment. chemicalbook.com Spectroscopic techniques such as solid-state NMR and infrared spectroscopy are powerful tools for investigating the tautomeric form present in a crystal. ias.ac.in

The following table outlines the potential tautomeric forms of a hypothetical hydroxypyrimidine to illustrate the concept.

| Tautomeric Form | Key Structural Feature | Relative Stability (Hypothetical) |

| Keto Form | C=O double bond | More Stable |

| Enol Form | C-OH single bond | Less Stable |

This table illustrates the concept of keto-enol tautomerism in a pyrimidine system.

Density Functional Theory (DFT) Methodologies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is a prominent tool in computational chemistry for studying the properties of molecules like pyrimidine derivatives. DFT methods, such as the widely used B3LYP functional combined with various basis sets (e.g., 6-311++G(d,p)), are frequently employed to calculate the structural, vibrational, and electronic properties of these compounds. veterinaria.orgnih.gov

Molecular Geometry Optimization and Conformational Landscapes

The initial step in a computational study involves geometry optimization. This process uses DFT to find the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. For a molecule like this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its ground state.

In studies of similar molecules, such as 2-amino-4,6-dimethyl pyrimidine (ADMP), DFT calculations with the B3LYP method have shown excellent agreement with experimental data for optimized geometrical parameters. nih.gov For this compound, a potential energy surface (PES) scan could also be performed by systematically rotating the methyl groups to identify the most stable conformer and map the molecule's conformational landscape. ijesit.com

Table 1: Optimized Geometric Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| Data Not Available | Specific values require a dedicated computational study. | Specific values require a dedicated computational study. | Specific values require a dedicated computational study. |

Vibrational Frequency Calculations and Spectral Simulations

Once the molecular geometry is optimized, vibrational frequency calculations are performed at the same level of theory. These calculations predict the fundamental vibrational modes of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. This analysis is crucial for interpreting experimental spectral data.

For related compounds like 4-Amino-5-chloro-2,6-dimethylpyrimidine and 2,4-dichloro-5-nitropyrimidine, researchers have successfully calculated vibrational frequencies and compared them with experimental FT-IR and FT-Raman spectra. veterinaria.orgnih.gov A normal coordinate analysis (NCA) can be used to assign the calculated frequencies to specific types of molecular vibrations, such as stretching, bending, and torsional modes of the pyrimidine ring and its substituents. nih.gov

Table 2: Calculated Vibrational Frequencies for this compound

| Mode | Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

| Data Not Available | Specific values require a dedicated computational study. | Specific values require a dedicated computational study. | Specific values require a dedicated computational study. | Specific assignments require a dedicated computational study. |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.govaimspress.com

A smaller HOMO-LUMO gap suggests higher reactivity. For instance, in a study of 4-Amino-5-chloro-2,6-dimethylpyrimidine, the HOMO-LUMO gap was calculated to be 4.71 eV, indicating high potential bioactivity. veterinaria.org Similar calculations for this compound would reveal its electronic stability and reactivity profile, highlighting regions susceptible to electrophilic and nucleophilic attack. nih.gov

Table 3: Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| E(HOMO) | Data Not Available |

| E(LUMO) | Data Not Available |

| Energy Gap (ΔE) | Data Not Available |

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic interactions. It maps the electrostatic potential onto the electron density surface. Different colors represent varying potential values: red indicates negative potential (electron-rich regions, susceptible to electrophilic attack), while blue indicates positive potential (electron-poor regions, susceptible to nucleophilic attack). nih.govresearchgate.net

For this compound, an MESP analysis would likely show negative potential around the nitrogen atoms of the pyrimidine ring due to their high electronegativity, making them sites for protonation and electrophilic attack. The regions around the chlorine and methyl groups would also exhibit distinct electrostatic potentials influencing their reactivity.

Charge Distribution and Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution and intramolecular interactions within a molecule. It examines charge transfer between filled donor orbitals and empty acceptor orbitals, quantifying the stabilization energy associated with these interactions (E(2)). researchgate.net This analysis helps in understanding hyperconjugative effects and the delocalization of electron density, which contribute to molecular stability. researchgate.net

In studies of related pyrimidines, NBO analysis has been used to analyze charge delocalization and the stability arising from hyperconjugative interactions. veterinaria.org For this compound, NBO analysis would quantify the natural atomic charges on each atom and describe the bonding in terms of localized electron-pair bonds and lone pairs, providing deeper insight into its electronic structure.

Advanced Topological Analyses (ELF, LOL, NCI, QTAIM, RDG)

Advanced topological analyses offer further insights into chemical bonding and non-covalent interactions.

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density to partition a molecule into atomic basins and characterize the nature of chemical bonds (e.g., covalent vs. ionic).

Electron Localization Function (ELF) and Localization of Orbitals Locator (LOL): These functions reveal regions of high electron localization, which are characteristic of chemical bonds and lone pairs.

Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) Analysis: These methods are particularly useful for visualizing and characterizing weak non-covalent interactions, such as van der Waals forces and hydrogen bonds, which are crucial for molecular packing and recognition.

While specific studies employing these advanced analyses on this compound were not found, their application would provide a comprehensive understanding of its bonding patterns and intermolecular interaction capabilities.

Theoretical Prediction of Spectroscopic Parameters (e.g., GIAO NMR Chemical Shifts)

The prediction of spectroscopic parameters through computational methods is a powerful tool for structural elucidation and for complementing experimental data. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used to calculate NMR chemical shifts. This method, often employed with Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR spectra of a molecule.

A theoretical study on this compound would involve optimizing its geometry and then performing GIAO calculations. The results would typically be presented in a table comparing the calculated chemical shifts for each unique proton and carbon atom with experimental values, if available. This comparison helps to validate the computational model and can aid in the definitive assignment of NMR signals.

Table 1: Hypothetical GIAO-Calculated and Experimental ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C2 | Data not available | Data not available |

| C4 | Data not available | Data not available |

| C5 | Data not available | Data not available |

| C6 | Data not available | Data not available |

| C-CH₃ (at C2) | Data not available | Data not available |

| C-CH₃ (at C4) | Data not available | Data not available |

| H6 | Data not available | Data not available |

| H-CH₃ (at C2) | Data not available | Data not available |

No published data were found for the theoretical or experimental NMR chemical shifts of this compound.

Quantum Chemical Descriptors and Reactivity Indices (e.g., Fukui Functions)

Quantum chemical descriptors provide insights into the reactivity and electronic properties of a molecule. These are derived from the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical stability.

Fukui functions are used within conceptual DFT to predict the most likely sites for nucleophilic, electrophilic, and radical attacks. By analyzing the condensed Fukui functions for each atom in this compound, one could identify the reactive centers of the molecule.

Table 2: Hypothetical Quantum Chemical Descriptors for this compound

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Ionization Potential (eV) | Data not available |

| Electron Affinity (eV) | Data not available |

| Electronegativity (χ) | Data not available |

| Hardness (η) | Data not available |

| Softness (S) | Data not available |

Specific values for these descriptors for this compound are not available in the literature.

Solvent Effects on Electronic and Structural Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the electronic and structural properties of this compound. Such studies would analyze changes in bond lengths, bond angles, dipole moment, and electronic energy in various solvents of differing polarity. This information is crucial for understanding reaction mechanisms and the behavior of the compound in solution.

Table 3: Hypothetical Solvent Effects on the Dipole Moment of this compound

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |

|---|---|---|

| Gas Phase | 1.0 | Data not available |

| Dichloromethane | 8.93 | Data not available |

| Ethanol | 24.55 | Data not available |

No studies on the solvent effects on this compound have been published.

Molecular Docking Studies of Chemical Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to predict the binding of a ligand to the active site of a protein. A molecular docking study of this compound would require a specific biological target (e.g., an enzyme or receptor). The study would involve preparing the 3D structures of both the ligand (this compound) and the target protein. Docking simulations would then be performed to predict the binding affinity (usually expressed as a docking score) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

Table 4: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bonds |

|---|

As no specific biological targets have been investigated for this compound in the literature, no molecular docking data can be presented.

Table of Compounds

Synthetic Strategies for 5-Chloro-2,4-dimethylpyrimidine and Related Halogenated Pyrimidines

The synthesis of halogenated pyrimidines, such as this compound, is a critical process in medicinal chemistry and materials science. These compounds serve as versatile building blocks for a wide array of more complex molecules. The construction of these structures relies on two fundamental stages: the formation of the core pyrimidine (B1678525) ring and the subsequent introduction of halogen substituents. Methodologies range from classical condensation reactions to modern, highly selective halogenation techniques.

Future Research Directions in 5 Chloro 2,4 Dimethylpyrimidine Chemistry

Rational Design and Synthesis of Novel Pyrimidine (B1678525) Derivatives

The rational design of new molecules is a cornerstone of modern medicinal and materials chemistry. For 5-chloro-2,4-dimethylpyrimidine, this involves using it as a versatile starting block to create more complex structures with tailored properties. acs.org A key strategy is the elaboration of the pyrimidine core by introducing diverse substituents, transforming a simple fragment into a lead-like compound. acs.org This approach often begins with a fragment hit, like the pyrimidine ring, identified through screening, and then expands upon it to enhance interactions with biological targets. acs.org

One-pot multicomponent reactions represent an efficient and atom-economical approach to synthesizing novel pyrimidine derivatives. For instance, new pyrimidine-trione derivatives have been successfully synthesized through such methods. nih.gov The design process is often guided by computational tools and an understanding of structure-activity relationships (SAR), which helps in predicting the biological potential of the designed molecules. nih.govrsc.org

Future synthetic efforts will likely focus on creating libraries of derivatives for high-throughput screening. This involves leveraging the reactivity of the chlorine atom for substitution reactions. For example, based on the established success of EGFR inhibitors, new series of pyrimidine derivatives can be designed and synthesized to target specific mutations, such as in non-small cell lung cancer. nih.gov The synthesis often involves straightforward steps, such as the condensation of chalcones with urea (B33335) or its derivatives in an alkaline medium to form the pyrimidine ring, which can then be further functionalized. niscpr.res.innih.gov

Table 1: Examples of Synthetic Strategies for Novel Pyrimidine Derivatives

| Starting Material Class | Reaction Type | Product Class | Reference |

|---|---|---|---|

| Halogenated Pyrimidines | Suzuki Cross-Coupling | Biaryl Pyrimidines | researchgate.net, researchgate.net |

| Chalcones and Urea | Condensation | 2-Oxopyrimidines | niscpr.res.in |

| Pyrimidine-5-carbonitrile | Fusion with Anilines | 2,4-Diaminopyrimidines | nih.gov |

Exploration of New Catalytic Systems for Pyrimidine Transformations

The transformation of halogenated pyrimidines is heavily reliant on transition-metal catalysis. The chlorine atom at the 5-position of this compound serves as a handle for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions, particularly the Suzuki cross-coupling, are widely employed to introduce aryl or heteroaryl groups. researchgate.netresearchgate.net These reactions typically use a palladium source like palladium tetraacetate, a phosphine (B1218219) ligand, and a base. researchgate.net

Future research will likely explore more sustainable and efficient catalytic systems. This includes the development of catalysts based on more abundant and less expensive metals like copper or nickel. Furthermore, advancing C-H activation techniques could offer alternative pathways for functionalizing the pyrimidine ring without pre-installing a halogen. nih.gov For related heterocyclic systems, K₂S₂O₈ has been used to promote tandem cyclization and oxidative halogenation, indicating the potential for novel oxidative catalytic systems. nih.gov The goal is to develop methodologies that are milder, more regioselective, and tolerant of a wider range of functional groups.

The optimization of reaction conditions, including the choice of catalyst, ligand, solvent, and base, remains a critical area of investigation to improve yields and minimize side products. The development of catalysts that can operate in greener solvents, such as water, is also a significant goal. rsc.org

Table 2: Catalytic Systems for Pyrimidine and Related Heterocycle Transformations

| Reaction Type | Catalyst/Promoter | Substrate Example | Product Type | Reference |

|---|---|---|---|---|

| Suzuki Cross-Coupling | Palladium Tetraacetate, Ph₃P | 4-Chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine | Biaryl Pyrimidines | researchgate.net |

| C-H Arylation | Palladium(II) | Substituted Pyrazole | Arylated Pyrazole | nih.gov |

| Oxidative Halogenation | K₂S₂O₈/NaX | Amino Pyrazole & Enaminone | 3-Halo-Pyrazolo[1,5-a]pyrimidine | nih.gov |

Advanced Mechanistic Studies of Pyrimidine Reactivity

A deeper understanding of the reaction mechanisms governing pyrimidine chemistry is crucial for optimizing existing transformations and designing new ones. For halogenated pyrimidines, nucleophilic aromatic substitution is a fundamental reaction. The pyrimidine ring's two nitrogen atoms facilitate this reaction by stabilizing the negatively charged intermediate (a Meisenheimer complex) through delocalization. bhu.ac.in The reactivity of halopyrimidines in such reactions generally follows the order Br > I > Cl, although the differences can be modest. rsc.org

Advanced computational and spectroscopic techniques are pivotal for elucidating these mechanisms. Density Functional Theory (DFT) calculations can map out reaction pathways, identify transition states, and explain the electronic effects of substituents on reactivity. acs.orgveterinaria.org For example, DFT combined with X-ray Photoemission Spectroscopy (XPS) has been used to study the inductive and resonance effects of halogen atoms on the pyrimidine ring's electronic structure. acs.org

Future mechanistic studies on this compound could involve:

In-situ Spectroscopic Monitoring: Using techniques like NMR and Raman spectroscopy to observe reactive intermediates and reaction kinetics in real-time. nih.gov

Isotope Labeling Studies: To trace the pathways of atoms during complex rearrangements and substitutions.

Computational Modeling: To investigate the transition state structures and activation energies for catalytic cross-coupling reactions, providing insights into ligand and substrate effects. A plausible mechanism for the halogenation of pyrazolo[1,5-a]pyrimidines has been postulated through control experiments and literature review, suggesting the formation of an electrophilic halogen species. rsc.org

These studies will provide a more detailed picture of how factors like solvent, temperature, and catalyst structure influence the reaction outcomes, enabling more precise control over the synthesis of pyrimidine derivatives.

Supramolecular Chemistry of Halogenated Pyrimidines

The field of crystal engineering leverages noncovalent interactions to construct well-defined solid-state architectures. rsc.orgyoutube.com For halogenated pyrimidines like this compound, the chlorine atom is not merely a reactive site but also a key player in directing supramolecular assembly through halogen bonding. bohrium.com

A halogen bond (XB) is a noncovalent interaction where a halogen atom acts as a Lewis acidic (electron-accepting) center, interacting with a Lewis base like a nitrogen or oxygen atom. acs.orgnih.gov This interaction arises from an anisotropic distribution of electron density on the halogen, creating a region of positive electrostatic potential known as a σ-hole along the axis of the covalent bond. acs.org

Future research in this area will focus on:

Co-crystal Formation: Systematically exploring the co-crystallization of this compound with various halogen bond acceptors to create new materials. The strength and directionality of N···Cl halogen bonds can be used to design specific crystal packing motifs. georgiasouthern.edufurman.edu

Interplay of Interactions: Investigating how halogen bonds compete and cooperate with other noncovalent forces, such as hydrogen bonds (C-H···O) and π-π stacking, to determine the final supramolecular structure. elsevierpure.com

Quantitative Analysis: Using spectroscopic methods (Raman, NMR) and computational chemistry to quantify the energetic and geometric effects of halogen bonding on the pyrimidine molecule. nih.gov Studies on related systems have shown that halogen bonding can perturb vibrational modes and chemical shifts, providing a handle to measure the interaction's strength. nih.gov

By understanding and controlling these intermolecular forces, researchers can design novel crystalline materials based on this compound with specific physical properties relevant to pharmaceuticals and material science. youtube.com

Q & A

Q. What are the optimized synthetic routes for 5-Chloro-2,4-dimethylpyrimidine, and how do reaction conditions influence yield?

The synthesis of halogenated pyrimidines often involves nucleophilic substitution or condensation reactions. For example, 5-chloro-2,4,6-trifluoropyrimidine reacts with nitrogen nucleophiles (e.g., benzylamine) under controlled conditions (0–5°C, THF solvent) to yield substituted products. However, regioselectivity challenges arise due to competing substitutions at the 2-, 4-, and 6-positions. Purification via column chromatography or recrystallization is critical to isolate the desired isomer . For this compound, analogous methods may involve chloro-dehalogenation of perhalogenated precursors or alkylation of pyrimidine intermediates. Reaction parameters (temperature, solvent polarity, and stoichiometry) must be systematically optimized using design-of-experiment (DoE) approaches to maximize yield and minimize byproducts.

Q. How can researchers validate the structural identity and purity of this compound?

A combination of spectroscopic and crystallographic techniques is essential:

- NMR : Analyze , , and (if applicable) spectra to confirm substitution patterns and detect impurities.

- X-ray crystallography : Use programs like SHELXL for refinement of crystal structures to verify bond lengths, angles, and planarity of the pyrimidine ring .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight, while fragmentation patterns help identify degradation products.

- HPLC : Reverse-phase chromatography with UV detection quantifies purity (>98% typically required for biological assays) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in functionalizing this compound?

Regioselective functionalization is complicated by the electronic equivalence of pyrimidine ring positions. Key approaches include:

- Directed metalation : Use directing groups (e.g., amino or sulfanyl substituents) to guide lithiation or palladium-catalyzed cross-coupling reactions at specific sites .

- Protecting group strategies : Temporarily block reactive sites (e.g., using silyl or acetyl groups) to enable sequential substitutions .

- Computational modeling : DFT calculations predict reactive sites based on frontier molecular orbitals (FMOs) and charge distribution, guiding experimental design .

Q. How does this compound serve as a scaffold for kinase inhibitors in drug discovery?

Pyrimidine derivatives are prominent in kinase inhibitor design due to their ability to mimic ATP’s purine ring. For example:

- Jak2 inhibitors : AZD1480, a pyrimidine-2,4-diamine analog, inhibits Jak2 V617F mutants by binding to the ATP pocket. Structure-activity relationship (SAR) studies show that chloro and methyl substituents enhance hydrophobic interactions and metabolic stability .

- Dihydropyrimidine dehydrogenase (DPD) inhibitors : Derivatives like 5-chloro-2,4-dihydroxypyridine in S-1 chemotherapy formulations inhibit DPD, prolonging 5-FU activity in cancer cells .

- Screening assays : Use fluorescence polarization (FP) or TR-FRET assays to measure compound binding affinity to target kinases.

Q. What methodologies assess the toxicity and metabolic stability of this compound derivatives?

- In vitro hepatotoxicity : Perform hepatic microsomal stability assays (e.g., human liver microsomes) to evaluate CYP450-mediated metabolism. LC-MS/MS quantifies metabolite formation .

- Genotoxicity screening : Use Ames tests (bacterial reverse mutation assay) or comet assays to detect DNA damage potential .

- In vivo toxicity : Rodent studies monitor hematological, hepatic, and renal parameters post-administration. Dose escalation studies establish maximum tolerated doses (MTDs) .

Methodological Considerations

Q. Table 1. Key Analytical Parameters for this compound

Contradictions and Limitations in Literature

- Regioselectivity : and highlight competing substitutions in trifluoropyrimidines, suggesting that this compound may require iterative protection-deprotection steps for precise functionalization.

- Toxicity data gaps : While fluoropyrimidines like S-1 are well-studied in oncology, specific toxicological profiles for this compound remain sparse, necessitating tailored preclinical evaluations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.